Deoxynyboquinone

Descripción general

Descripción

Deoxynyboquinone (DNQ) is a natural product that has shown potent antitumor activity . It kills a wide spectrum of cancer cells in an NQO1-dependent manner with greater potency than β-lapachone . DNQ lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .

Synthesis Analysis

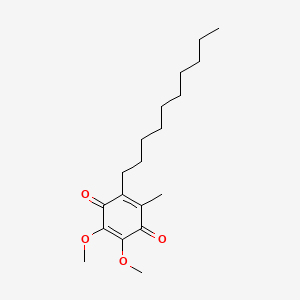

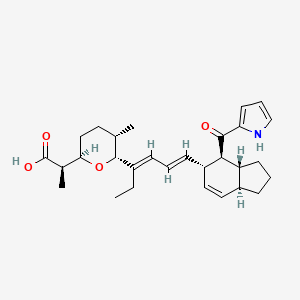

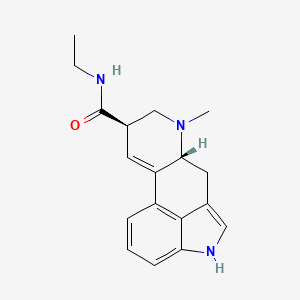

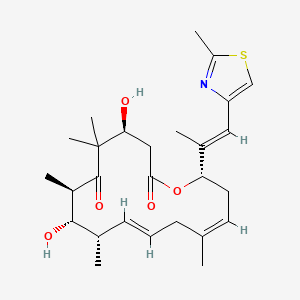

A modular synthesis of DNQ was developed that enabled access to the large compound quantities needed to conduct extensive mechanistic evaluations and animal experiments . The synthesis involved standard Schlenk techniques under argon .

Molecular Structure Analysis

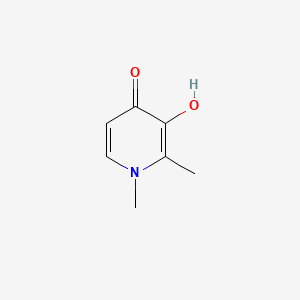

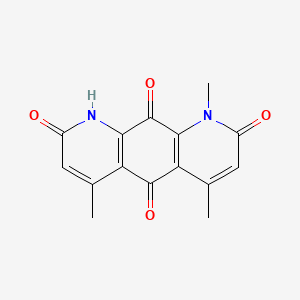

The molecular formula of this compound is C15H12N2O4 . Its average mass is 284.267 Da and its monoisotopic mass is 284.079712 Da .

Chemical Reactions Analysis

This compound’s lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) . This ROS generation is a key part of its chemical reaction with cancer cells .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 71.6±0.4 cm3 .

Aplicaciones Científicas De Investigación

Compuesto Anticancerígeno

DNQ ha sido identificado como un potente compuesto anticancerígeno . Se ha descubierto que es una potente citotoxina, lo que significa que tiene la capacidad de matar células . Esta propiedad lo hace particularmente útil en el tratamiento del cáncer, donde el objetivo es destruir selectivamente las células cancerosas .

Medicina Personalizada

El desarrollo de DNQ como compuesto anticancerígeno personalizado es un área de investigación activa . La idea es dirigir la función de una enzima que se sobreexpresa en las células cancerosas en relación con las células sanas . Esta estrategia podría potencialmente conducir a tratamientos más efectivos y personalizados para el cáncer .

Generación de Especies Reactivas de Oxígeno (ROS)

Se ha encontrado que DNQ genera niveles tóxicos de especies reactivas de oxígeno (ROS) selectivamente en las células cancerosas . Esto se logra a través de un proceso de biorreducción/oxidación mediado exclusivamente por NQO1 . La generación de ROS puede conducir a la muerte celular, lo cual es beneficioso en el contexto del tratamiento del cáncer .

Citotoxicidad Dependiente de NQO1

DNQ mata a un amplio espectro de células cancerosas de una manera dependiente de NQO1 . Esto significa que sus efectos citotóxicos dependen de la presencia de la enzima NQO1 . Esta propiedad podría potencialmente explotarse para desarrollar tratamientos para cánceres que sobreexpresan NQO1 .

Síntesis y Desarrollo de Derivados

La síntesis de DNQ y sus derivados es otra área importante de investigación . Se ha descrito una ruta sintética fácil para esta antraquinona, que podría facilitar potencialmente el desarrollo de nuevos medicamentos contra el cáncer . Además, se ha encontrado que los derivados de DNQ son más solubles y equipotentes al compuesto original .

Muerte Celular Inducida por Hipoxia

A diferencia de muchos otros agentes antineoplásicos que generan ROS, DNQ puede inducir la muerte de células cancerosas en condiciones hipóxicas . Esto es significativo porque la hipoxia, o condiciones de bajo oxígeno, es una característica común de los tumores sólidos . Por lo tanto, DNQ podría potencialmente utilizarse para dirigirse a las células tumorales hipóxicas .

Mecanismo De Acción

Target of Action

Deoxynyboquinone (DNQ) is a natural small molecule that primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme overexpressed in many solid tumors . Another significant target of DNQ is Keap1 , which plays a crucial role in the activation of Nrf2, a key regulator of the cellular antioxidant response .

Mode of Action

DNQ interacts with its targets through a process known as futile redox cycling . This process involves the bioreduction of DNQ to its semiquinone by NQO1, followed by re-oxidation by molecular oxygen, which generates reactive oxygen species (ROS) . Additionally, DNQ triggers the alkylation and ubiquitination of Keap1 at Cys489 on the Kelch domain, leading to the activation of Nrf2 .

Biochemical Pathways

The interaction of DNQ with its targets affects several biochemical pathways. The generation of ROS through the futile redox cycling of DNQ leads to DNA damage and the hyperactivation of PARP1 . This process results in severe NAD+/ATP depletion, stimulating Ca2±dependent programmed necrosis . The alkylation and ubiquitination of Keap1 by DNQ activate the Nrf2 signaling pathway, which plays a central role in anti-inflammatory therapy .

Pharmacokinetics

The pharmacokinetic properties of DNQ are largely determined by its interaction with NQO1. As a selective substrate for NQO1, DNQ undergoes activation by this enzyme, participating in a catalytic futile reduction/reoxidation cycle . This process leads to the generation of toxic ROS within the tumor microenvironment . .

Result of Action

The action of DNQ results in significant molecular and cellular effects. The generation of ROS leads to extensive DNA lesions . The hyperactivation of PARP1 and the severe depletion of NAD+ and ATP stimulate Ca2±dependent programmed necrosis . These effects contribute to the potent anticancer activity of DNQ, as it effectively eradicates NQO1-positive cancer cells .

Action Environment

The action, efficacy, and stability of DNQ can be influenced by various environmental factors. It’s worth noting that the action of DNQ is particularly effective in the tumor microenvironment, where NQO1 is often overexpressed .

Propiedades

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

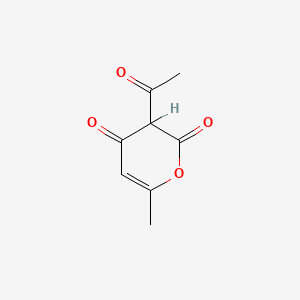

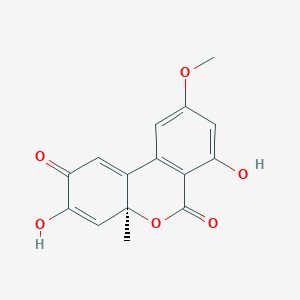

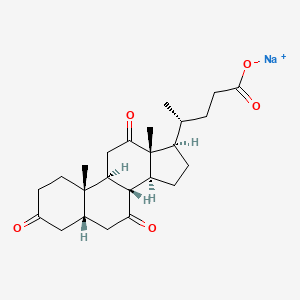

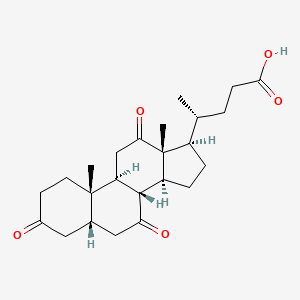

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

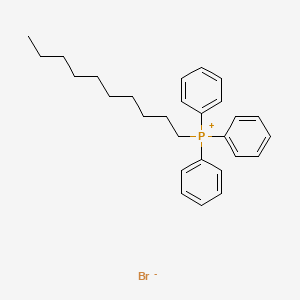

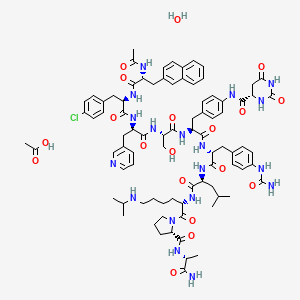

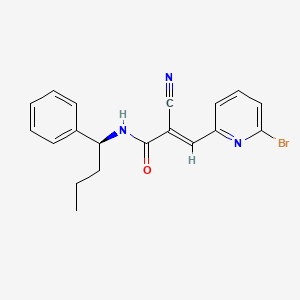

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.